molecular formula C24H20ClN3O2S B11224871 3-[(2-Chlorobenzyl)sulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

3-[(2-Chlorobenzyl)sulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

Cat. No.: B11224871
M. Wt: 450.0 g/mol
InChI Key: GKCYTDCWTXDLIF-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)sulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and two methoxyphenyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorobenzyl)sulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is subsequently cyclized with cyanogen bromide to yield the final triazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzyl)sulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chlorobenzyl)sulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzyl)sulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chlorobenzyl)sulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

InChI

InChI=1S/C24H20ClN3O2S/c1-29-19-11-7-16(8-12-19)22-23(17-9-13-20(30-2)14-10-17)27-28-24(26-22)31-15-18-5-3-4-6-21(18)25/h3-14H,15H2,1-2H3

InChI Key

GKCYTDCWTXDLIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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